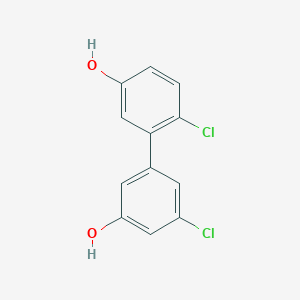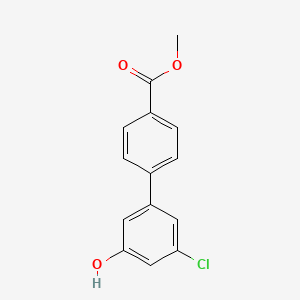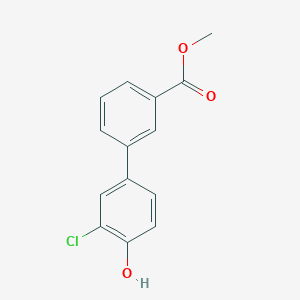
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% (abbreviated as 2-CMP) is a phenolic compound that is widely used in the synthesis of various drugs, reagents, and other compounds. It is a white crystalline solid with a melting point of 99-101°C and a boiling point of 310-312°C. 2-CMP has been used in a variety of scientific research applications, including drug synthesis and biochemistry.
Scientific Research Applications
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and pharmacology. It has been used to synthesize a variety of drugs, such as the anti-inflammatory drug celecoxib and the anticoagulant enoxaparin. It has also been used to synthesize reagents, such as the fluorescent dye 8-hydroxyquinoline. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in studies of enzyme inhibition, protein-protein interactions, and other biochemical processes.
Mechanism of Action
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and thrombin. It has also been shown to interact with proteins, such as the human serotonin transporter. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory, anticoagulant, and anti-cancer effects in animal models.
Biochemical and Physiological Effects
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and thrombin. It has also been shown to interact with proteins, such as the human serotonin transporter. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory, anticoagulant, and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, it can be used in a variety of experiments, including drug synthesis, enzyme inhibition, and protein-protein interactions. However, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has several limitations for use in lab experiments. It is toxic and should be handled with caution, and it is not soluble in water.
Future Directions
There are a variety of potential future directions for 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% research. One potential direction is to develop new methods of synthesizing 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95%, such as using microwave-assisted synthesis or enzymatic synthesis. In addition, further research could be conducted to investigate the biochemical and physiological effects of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% on various cell types and tissues. Finally, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% could be used in drug synthesis and drug delivery to develop novel drugs with improved efficacy and safety.
Synthesis Methods
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% is synthesized via a catalytic reaction between 2-chloro-5-hydroxybenzophenone and 3-methoxycarbonylphenylmagnesium bromide. The reaction is carried out in a solvent, such as ethanol, at a temperature of 80-90°C. The reaction is complete in approximately 4 hours.
properties
IUPAC Name |
methyl 3-(4-chloro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOAXRIBALVIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686038 |
Source


|
| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methoxycarbonylphenyl)phenol | |
CAS RN |
1262001-05-7 |
Source


|
| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)
![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)



![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)

![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)


